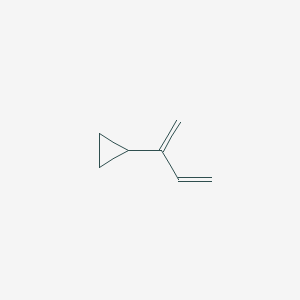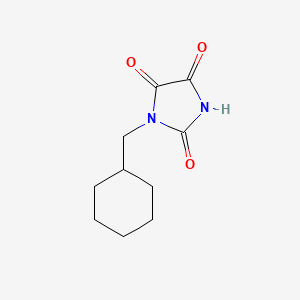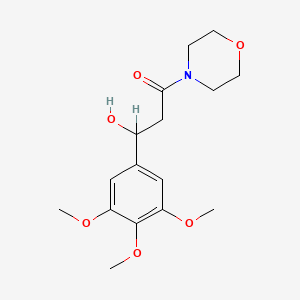
3-Hydroxy-1-morpholino-3-(3,4,5-trimethoxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-morpholino-3-(3,4,5-trimethoxyphenyl)-1-propanone is a synthetic organic compound that features a morpholine ring and a trimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-morpholino-3-(3,4,5-trimethoxyphenyl)-1-propanone typically involves multi-step organic reactions. A common approach might include:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound.
Attachment of the trimethoxyphenyl group: This step might involve the use of a Grignard reagent or a similar organometallic compound to introduce the trimethoxyphenyl moiety.
Final assembly: The final step could involve the condensation of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring might undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of acids or bases to facilitate the reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-morpholino-3-(3,4,5-trimethoxyphenyl)-1-propanone could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For example, the trimethoxyphenyl group could interact with hydrophobic pockets in proteins, while the morpholine ring might form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1-morpholino-1-phenylpropanone: Lacks the trimethoxy groups, which might affect its biological activity.
3-Hydroxy-1-piperidino-3-(3,4,5-trimethoxyphenyl)-1-propanone: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
The presence of the trimethoxyphenyl group and the morpholine ring in 3-Hydroxy-1-morpholino-3-(3,4,5-trimethoxyphenyl)-1-propanone might confer unique properties, such as increased lipophilicity or specific interactions with biological targets.
Propiedades
Número CAS |
23771-27-9 |
|---|---|
Fórmula molecular |
C16H23NO6 |
Peso molecular |
325.36 g/mol |
Nombre IUPAC |
3-hydroxy-1-morpholin-4-yl-3-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO6/c1-20-13-8-11(9-14(21-2)16(13)22-3)12(18)10-15(19)17-4-6-23-7-5-17/h8-9,12,18H,4-7,10H2,1-3H3 |
Clave InChI |
XMAADYFYLWKGHE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)N2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


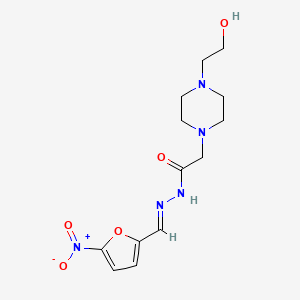
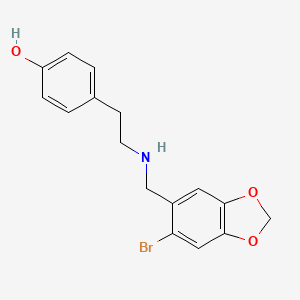
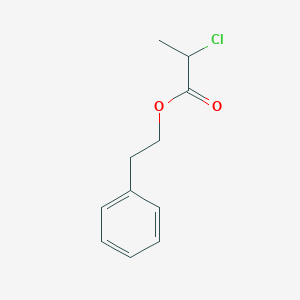
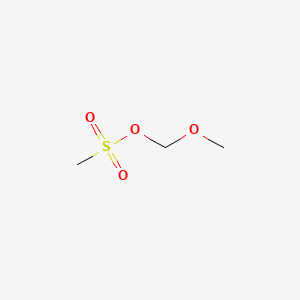
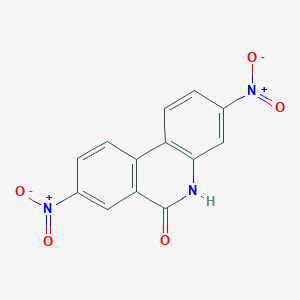
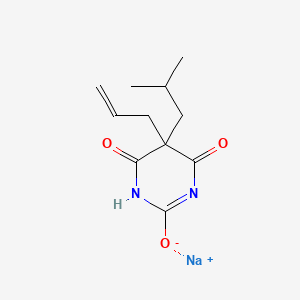
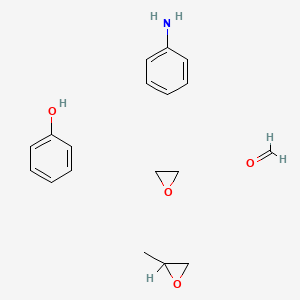
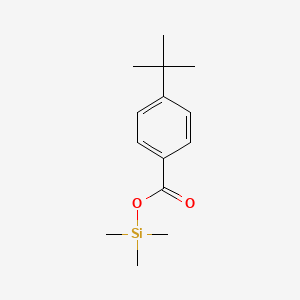
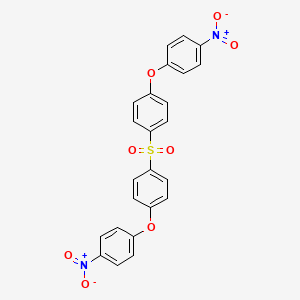
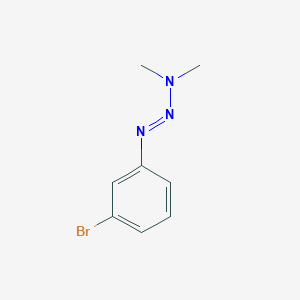
![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
